molecular formula C28H26O7 B11584631 4-{[4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-methoxyphenoxy]methyl}benzoic acid

4-{[4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-methoxyphenoxy]methyl}benzoic acid

Cat. No.: B11584631
M. Wt: 474.5 g/mol
InChI Key: RJYCRXWLMTVHNR-UHFFFAOYSA-N
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Description

4-{[4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-methoxyphenoxy]methyl}benzoic acid is a complex organic compound that belongs to the class of xanthenes Xanthenes are known for their diverse biological activities and are widely used in various fields such as medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-methoxyphenoxy]methyl}benzoic acid typically involves a multi-step process. One common method is the cyclization of dimedone with aromatic aldehydes, leading to the formation of 1,8-dioxo-octahydroxanthenes. This reaction is often catalyzed by saccharin sulfonic acid under solvent-free conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using solid-phase synthesis techniques. This involves the use of resin-bound Michael donors or acceptors, which undergo tandem Michael-Michael cyclization reactions to form the desired xanthenedione skeleton .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-methoxyphenoxy]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

4-{[4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-methoxyphenoxy]methyl}benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-methoxyphenoxy]methyl}benzoic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its anticancer activity may be attributed to the inhibition of topoisomerase enzymes, which are crucial for DNA replication.

Comparison with Similar Compounds

Similar Compounds

    1,8-dioxo-octahydroxanthenes: These compounds share a similar core structure and exhibit comparable biological activities.

    Xanthenediones: These are structurally related and have similar applications in medicine and industry.

Uniqueness

What sets 4-{[4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-methoxyphenoxy]methyl}benzoic acid apart is its specific substitution pattern, which can lead to unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C28H26O7

Molecular Weight

474.5 g/mol

IUPAC Name

4-[[4-(1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-xanthen-9-yl)-2-methoxyphenoxy]methyl]benzoic acid

InChI

InChI=1S/C28H26O7/c1-33-24-14-18(12-13-21(24)34-15-16-8-10-17(11-9-16)28(31)32)25-26-19(29)4-2-6-22(26)35-23-7-3-5-20(30)27(23)25/h8-14,25H,2-7,15H2,1H3,(H,31,32)

InChI Key

RJYCRXWLMTVHNR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4)OCC5=CC=C(C=C5)C(=O)O

Origin of Product

United States

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